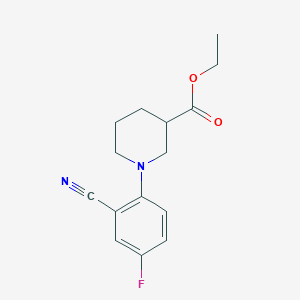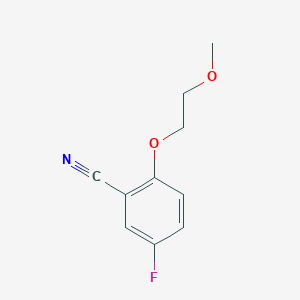
3-(Pyridin-2-yl)prop-2-yn-1-amine
Overview
Description
3-(Pyridin-2-yl)prop-2-yn-1-amine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of 3-Methylimidazo[1,2-a]pyridines : Chioua et al. (2013) described the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines for synthesizing differently substituted 3-methylimidazo[1,2-a]pyridines. This method offers good yields and excellent regioselectivity under mild conditions (Chioua et al., 2013).
Anticancer and Antioxidant Activities : Rehan et al. (2021) synthesized a series of 2-aryl-3-(pyrimidine-2-ylamino)imidazo[1,2-a]pyrimidine derivatives, including 3-secondary amine derivatives, demonstrating potential antioxidant activity and cytotoxic activity against breast cancer (Rehan et al., 2021).
Palladium-Catalyzed Carbonylative Approach : Veltri et al. (2020) reported a multicomponent palladium-catalyzed carbonylative approach to imidazopyridinyl-N,N-dialkylacetamides, using N-Boc-(prop-2-yn-1-yl)pyridin-2-amines. This process yields compounds that act on the central nervous system by enhancing GABA activity (Veltri et al., 2020).
Thermoactivatable Platinum(II) Complexes : Cabrera et al. (2019) developed trans-Pt(II) compounds with amine ligands bearing long perfluorinated chains, which potentially have thermoactivatable properties for use as anticancer agents (Cabrera et al., 2019).
Metal-Free Amide Bond Formation : Samanta et al. (2020) developed a metal-free method for direct amide bond synthesis from simple thioacids and amines, showing broad substrate scope and practical application (Samanta et al., 2020).
Bioinspired Manganese(II) Complexes : Chaignon et al. (2014) synthesized manganese(ii) complexes for grafting onto solid supports, mimicking the manganese-dependent dioxygenase's active site. These complexes are potential candidates for biomimetic applications (Chaignon et al., 2014).
Synthesis of Fused Imidazole Bicyclic Acetic Esters : Veltri et al. (2020) reported the synthesis of fused imidazole bicyclic acetic esters, showing promising luminescence properties, which are significant for the development of bioactive principles (Veltri et al., 2020).
properties
IUPAC Name |
3-pyridin-2-ylprop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZIPCIZUJEODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




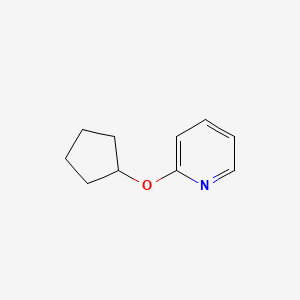

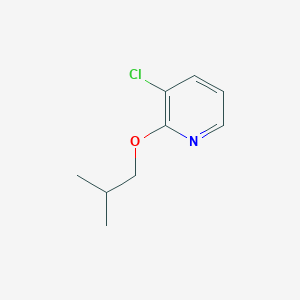

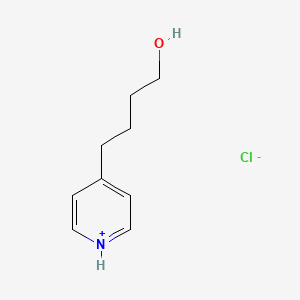
![1-[2-(Cyclopropylmethoxy)-4-methylphenyl]ethan-1-one](/img/structure/B7892705.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid](/img/structure/B7892710.png)

![N-[(3-fluoro-4-methylphenyl)methyl]oxan-4-amine](/img/structure/B7892719.png)
